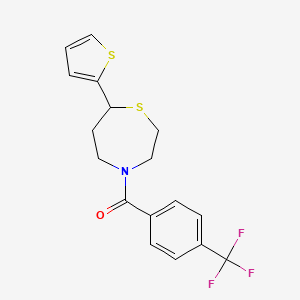

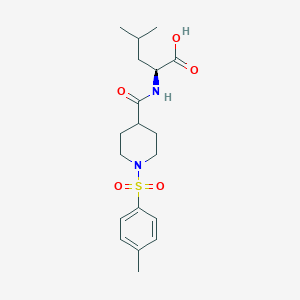

4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H19FN2O5 and its molecular weight is 434.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Fluorine-containing compounds have been studied for their potential anticancer activities. For instance, novel fluoro-substituted benzo[b]pyrans have demonstrated anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005). This suggests that fluoro-substituted compounds may play a significant role in the development of new anticancer drugs.

Antibacterial and Antifungal Activities

Research into fluorine-containing 4-(substituted-2-hydroxybenzoyl) pyrazoles and pyrazolyl benzo[d]oxazoles has shown promising antibacterial activities against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. Some compounds exhibited significant antifungal activity against Candida albicans, indicating the potential of fluoro-substituted compounds in creating new antibacterial and antifungal agents (Gadakh, Pandit, Rindhe, & Karale, 2010).

Chemical Synthesis and Reactivity Studies

The synthesis and reactivity of heterocyclic compounds, such as 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, have been explored to understand their chemical properties and potential applications. These studies include investigations into their synthesis routes, molecular structure, and reactivity, which are crucial for the development of new pharmaceuticals and materials (Murthy et al., 2017).

Tuning Electronic Properties for OLEDs

Research into heteroleptic Ir(III) carbene complexes has shown that fluoro-substituted compounds can significantly influence electronic structures and photophysical properties. This research is pivotal for the development of efficient materials for organic light-emitting diodes (OLEDs), highlighting the role of fluorine atoms in tuning electronic properties and quantum efficiency (Liu et al., 2014).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-hydroxy-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one, which is synthesized from 3-hydroxyacetophenone, pyridine-3-carboxaldehyde, and ethyl acetoacetate. The second intermediate is 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one, which is synthesized from 3-fluoro-4-methoxybenzoic acid and ethyl acetoacetate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "3-hydroxyacetophenone", "pyridine-3-carboxaldehyde", "ethyl acetoacetate", "3-fluoro-4-methoxybenzoic acid" ], "Reaction": [ "Step 1: Synthesis of 3-hydroxy-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one", "React 3-hydroxyacetophenone, pyridine-3-carboxaldehyde, and ethyl acetoacetate in the presence of a base catalyst such as sodium ethoxide or potassium tert-butoxide", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and acidify with hydrochloric acid", "Extract the product with a suitable organic solvent such as ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the first intermediate", "Step 2: Synthesis of 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one", "React 3-fluoro-4-methoxybenzoic acid and ethyl acetoacetate in the presence of a base catalyst such as sodium ethoxide or potassium tert-butoxide", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and acidify with hydrochloric acid", "Extract the product with a suitable organic solvent such as ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the second intermediate", "Step 3: Coupling of the two intermediates", "React the two intermediates in the presence of a condensing agent such as N,N'-carbonyldiimidazole or dicyclohexylcarbodiimide", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and acidify with hydrochloric acid", "Extract the product with a suitable organic solvent such as ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product" ] } | |

Numéro CAS |

618074-57-0 |

Formule moléculaire |

C24H19FN2O5 |

Poids moléculaire |

434.4 g/mol |

Nom IUPAC |

(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C24H19FN2O5/c1-32-19-8-7-16(11-18(19)25)22(29)20-21(15-5-2-6-17(28)10-15)27(24(31)23(20)30)13-14-4-3-9-26-12-14/h2-12,21,28-29H,13H2,1H3/b22-20- |

Clé InChI |

RNPUCHKXUSCRNX-XDOYNYLZSA-N |

SMILES isomérique |

COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)O)/O)F |

SMILES |

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)O)O)F |

SMILES canonique |

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)O)O)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2375558.png)

![Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride](/img/structure/B2375559.png)

![3-[1-(2,5-diphenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2375561.png)

![Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro-](/img/structure/B2375563.png)

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2375566.png)

![4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2375568.png)

![2-Chloro-1-(8,8-dioxo-8lambda6-thia-11-azatricyclo[4.3.3.01,6]dodecan-11-yl)ethanone](/img/structure/B2375576.png)